5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3h)-thione
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Overview
Description
5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-methylphenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzenamine with carbon disulfide and hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione
- 5-(4-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione
- 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione
Uniqueness
5-(2-Methylphenyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
CAS No. |
76779-96-9 |
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Molecular Formula |
C9H8N2S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
5-(2-methylphenyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C9H8N2S2/c1-6-4-2-3-5-7(6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12) |
InChI Key |
XCEAATBVFYNDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)S2 |
Origin of Product |
United States |
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